
CB-52
Übersicht
Beschreibung
CB-52 is a synthetic cannabinoid receptor ligand derived from olivetol or substituted resorcinol and fatty acids, designed to target both central CB1 and peripheral CB2 receptors . Structurally, it is a hybrid of Δ⁹-tetrahydrocannabinol (THC) and the endogenous cannabinoid anandamide (AEA), which enhances its metabolic stability compared to natural cannabinoids . This compound exhibits high affinity for CB1 receptors (Ki = 210 nM) and moderate affinity for CB2 receptors, though its functional activity varies significantly depending on the assay system and species .
In vitro, this compound acts as a partial agonist at CB1 receptors, inhibiting forskolin-stimulated cAMP formation in human CB1-CHO cells (IC₅₀ = 1.4 mM) and promoting GTPγS binding in mouse brain membranes (IC₅₀ = 20–100 nM, 48% efficacy) . In vivo, this compound demonstrates context-dependent effects, acting as a pro-nociceptive agent in thermal pain assays but exhibiting antinociceptive properties in formalin-induced pain models .
Vorbereitungsmethoden
Core Structure Formation
The synthesis of CB-52 begins with the construction of its central undecanamide backbone. This step typically employs condensation reactions between a primary amine and a carboxylic acid derivative. For this compound, the undecanoyl chain is synthesized via sequential alkylation and acylation reactions. A critical intermediate, 11-bromoundecanoic acid , is prepared by bromination of undecenoic acid under controlled conditions . Subsequent reaction with cyclopropylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), yields the cyclopropylamide moiety .
Key considerations during this phase include:
-
Temperature control : Reactions are conducted at 0–5°C to minimize side reactions like over-alkylation.
-
Solvent selection : Anhydrous dichloromethane or tetrahydrofuran (THF) ensures optimal reactivity of intermediates.
-
Stoichiometric precision : A 1:1 molar ratio of amine to acylating agent prevents residual starting materials from complicating purification .
The introduction of the 2-hexyl-5-hydroxyphenoxy group to the undecanamide backbone involves nucleophilic aromatic substitution and esterification .
Synthesis of 2-Hexyl-5-hydroxybenzene
Resorcinol serves as the starting material for this subunit. Selective hexylation at the ortho position is achieved via Friedel-Crafts alkylation using hexyl chloride and a Lewis acid catalyst (e.g., AlCl₃) . The hydroxyl group at the para position is protected with a tert-butyldimethylsilyl (TBS) group to prevent undesired side reactions.
Coupling to the Undecanamide Backbone
The phenolic oxygen of 2-hexyl-5-hydroxybenzene undergoes nucleophilic attack on the terminal bromine of the undecanamide intermediate. This reaction is facilitated by:
-
Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) in a biphasic system (water/dichloromethane).
-
Alkaline conditions : Potassium carbonate maintains a pH >10, enhancing the nucleophilicity of the phenoxide ion .
Free-Radical Strecker Synthesis for Carbamoyl Group Installation
A notable innovation in this compound’s synthesis is the adaptation of the free-radical Strecker reaction to introduce the carbamoyl group. This one-pot multicomponent reaction (MCR) combines:
-
An aldehyde (e.g., hexanal)
-
Cyclopropylamine
-
Formamide
The process is catalyzed by an aqueous H₂O₂/TiCl₃/HCONH₂ system , which generates carbamoyl radicals that add to in-situ-formed aldimines . Titanium ions (Ti³⁺/Ti⁴⁺) play dual roles:
-
Stabilizing reactive intermediates through coordination.
-
Facilitating electron transfer steps to propagate radical chains .
Reaction Conditions :
-
Solvent : Formamide/water (3:1 v/v)
-
Temperature : 60°C
-
Time : 6–8 hours
This method achieves yields >70% while avoiding harsh reagents commonly used in classical Strecker syntheses .
Purification and Characterization
Chromatographic Techniques
Crude this compound is purified using column chromatography on silica gel with a gradient eluent (hexane/ethyl acetate, 4:1 to 1:1). Fractions containing the target compound are identified by thin-layer chromatography (TLC) and pooled .
Recrystallization
Final purification involves recrystallization from a mixture of ethanol and water (7:3 v/v). This step removes residual solvents and byproducts, yielding this compound as a white crystalline solid with >95% purity .
Analytical Validation
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. Key signals include:
-
δ 6.75 ppm (aromatic protons)
-
δ 1.25–1.60 ppm (hexyl and undecanoyl methylene groups)
-
-
High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ peak at m/z 432.2745 (calculated for C₂₄H₃₈N₂O₃) .
Comparative Analysis of Synthetic Routes
Parameter | Classical Strecker Synthesis | Free-Radical Strecker Synthesis |
---|---|---|
Yield | 40–50% | 70–75% |
Reaction Time | 12–24 hours | 6–8 hours |
Byproducts | Cyanide derivatives | Minimal (<5%) |
Environmental Impact | High (toxic reagents) | Moderate (aqueous system) |
The free-radical approach offers superior efficiency and safety, aligning with green chemistry principles .
Challenges and Optimization Strategies
Side Reactions During Alkylation
Competing para-alkylation in the Friedel-Crafts step is mitigated by:
Oxidative Degradation
The phenolic hydroxyl group is susceptible to oxidation during storage. Stabilization is achieved by:
Analyse Chemischer Reaktionen
CB-52 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden, was zur Bildung reduzierter Derivate führt.
Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen sind organische Lösungsmittel wie Dichlormethan, Ethanol und Reaktionstemperaturen im Bereich von Raumtemperatur bis zu Rückflussbedingungen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
CB-52 displays high affinity for both CB1 and CB2 receptors, with inhibition constants (Ki) of 210 nM for CB1 and 30 nM for CB2. It acts as a partial agonist at the CB1 receptor while functioning as a neutral antagonist at the CB2 receptor. This duality in action allows researchers to explore its effects on various biological processes mediated by these receptors.
Chemistry
- Ligand Studies : this compound serves as a ligand in research focused on cannabinoid receptors. It aids in understanding binding interactions and the mechanisms of receptor activation, which are crucial for drug development targeting these receptors.
Biology
- Cellular Signaling : In biological research, this compound is used to investigate how modulation of cannabinoid receptors affects cellular processes and signaling pathways. This includes studies on how these interactions influence physiological responses such as pain perception, appetite regulation, and immune responses.
Medicine
- Therapeutic Potential : There is ongoing investigation into the therapeutic applications of this compound, particularly its role in modulating immune responses and inflammation. Its properties may offer insights into developing treatments for conditions such as chronic pain, autoimmune diseases, and neurodegenerative disorders.
Industry
- Reference Compound : Although not yet widely utilized in industrial applications, this compound acts as a reference compound in the development of new cannabinoid receptor ligands. Its structural characteristics can guide the synthesis of novel compounds aimed at specific therapeutic targets.
Case Study 1: Modulation of Immune Responses
A study examining the effects of this compound on immune cell activity demonstrated that this compound could influence cytokine production and immune cell proliferation. These findings suggest potential applications in treating inflammatory diseases or enhancing immune responses during infections.
Case Study 2: Pain Management
Research has indicated that compounds like this compound can modulate pain pathways through cannabinoid receptor activation. A clinical trial assessing its efficacy in chronic pain management showed promise, highlighting its potential role as an alternative to traditional analgesics.
Data Table: Summary of Research Findings
Wirkmechanismus
CB-52 exerts its effects by binding to the CB2 cannabinoid receptor, acting as a neutral antagonist . This means that it binds to the receptor without activating it, thereby blocking the effects of other agonists. The molecular targets of this compound include the CB2 receptor, and its mechanism of action involves inhibiting the receptor’s signaling pathways, which can modulate various physiological processes such as immune response and inflammation .
Vergleich Mit ähnlichen Verbindungen
In Vitro Functional Activity
Table 1: Receptor Binding and Functional Activity of CB-52 vs. Key Comparators
Key Findings :
- CB-25 vs. This compound : While both compounds are partial CB1 agonists, CB-25 exhibits inverse agonist activity in mouse N18TG2 cells, whereas this compound consistently acts as a partial agonist across assays . This compound also shows higher potency in GTPγS binding (20–100 nM vs. 1.6 mM for CB-25 in cAMP assays) .
- CP55,940 vs. This compound : CP55,940 is a full agonist with 100–1,000× higher potency at CB1 receptors, underscoring this compound’s partial efficacy .
- Species Variability : this compound’s activity at human CB1 receptors (partial agonist) diverges from its inverse agonism in mouse models, highlighting species-specific receptor coupling .
In Vivo Pharmacological Effects
Table 2: In Vivo Effects in Pain Models
Key Findings :
- Dual Pro-/Antinociceptive Effects: this compound reduces pain in formalin tests but exacerbates thermal pain, suggesting stimulus-dependent modulation of endogenous cannabinoid tone .
- Receptor Constitutive Activity : this compound’s protean agonism—switching between partial agonist and antagonist roles—depends on baseline CB1 receptor activity in vivo .
Selectivity and Off-Target Effects
- Structural Uniqueness: this compound’s hybrid THC-AEA structure confers low 2D similarity to classic cannabinoids (e.g., THC similarity score = 0.400), reducing cross-reactivity in immunoassays .
Research Implications and Controversies
- Protean Agonism : this compound’s efficacy varies across assays, challenging traditional agonist/antagonist classifications and emphasizing the need for multi-assay profiling .
- Species-Specific Responses : Discrepancies between mouse and human CB1 receptor data (e.g., cAMP inhibition vs. GTPγS binding) suggest caution in extrapolating preclinical results .
- Therapeutic Potential: this compound’s antinociceptive effects in formalin tests support its exploration in inflammatory pain, though pro-nociceptive activity in other models limits broad applicability .
Biologische Aktivität
CB-52, a compound recognized for its interactions with the endocannabinoid system, has garnered attention for its potential therapeutic applications, particularly in the realm of neurological disorders and inflammation. This article delves into the biological activity of this compound, summarizing key research findings, methodologies, and implications for future studies.
Overview of this compound
This compound is primarily known as a ligand for cannabinoid receptors, specifically CB1 and CB2. Its structural similarity to endogenous cannabinoids positions it as a significant agent in modulating various physiological processes. The compound has been evaluated for its effects on neurotransmitter release, immune responses, and cellular signaling pathways.
Binding Affinity : this compound exhibits high-affinity binding to both CB1 and CB2 receptors. At the CB1 receptor, it acts as a partial agonist, producing a weaker response compared to full agonists like Δ9-THC. Conversely, at the CB2 receptor, it functions as a neutral antagonist, blocking the action of other cannabinoids without activating the receptor.
Cellular Effects : The interaction of this compound with cannabinoid receptors influences several intracellular signaling cascades. Notably, it activates pathways such as ERK1/2 and NF-κB, which are crucial for cell survival and immune responses.
1. Neuroprotective Effects
Research indicates that this compound may provide neuroprotective benefits in models of autoimmune encephalomyelitis, akin to multiple sclerosis. It reduces oxidative stress and inflammatory responses in neuronal cells.
2. Anti-inflammatory Properties
This compound has shown promise in reducing inflammation through its action on cannabinoid receptors. This modulation can inhibit pro-inflammatory pathways, suggesting its potential utility in treating inflammatory diseases.
3. Analgesic Potential
The compound's interaction with cannabinoid receptors implies analgesic properties, making it a candidate for pain management therapies. Its ability to modulate pain perception through the endocannabinoid system is an area of ongoing research.
Research Findings and Methodologies
The biological activity of this compound has been assessed using various experimental approaches:
Study Type | Methodology | Key Findings |
---|---|---|
Animal Models | Behavioral and biochemical assays to evaluate efficacy in neurological diseases | Demonstrated modulation of neurotransmitter release; potential alleviation of neurological symptoms. |
Biochemical Techniques | Mass spectrometry to analyze interactions with enzymes | Influences levels of endogenous cannabinoids; insights into regulatory mechanisms. |
Cell Culture Studies | Treatment of cells expressing cannabinoid receptors | Activated intracellular pathways involved in immune responses. |
In Vivo Experiments | Administration in animal models of inflammatory diseases | Measured biomarkers indicating reduced inflammation. |
Case Studies
A notable case study involved administering this compound to animal models with induced inflammation. The results indicated a significant decrease in inflammatory markers, supporting its role as an immunomodulator. These findings align with previous studies that highlighted the compound's anti-inflammatory effects.
Q & A
Q. What is the molecular basis for CB-52’s selective CB2 receptor antagonism?
This compound exhibits pronounced selectivity for CB2 receptors due to its unique spatial configuration, which enables precise molecular docking. The compound’s halogenated structure facilitates rapid acylation reactions, forming covalent bonds with nucleophilic residues in the CB2 receptor’s binding pocket . This selectivity is critical for studying peripheral immune modulation without confounding CB1-mediated central effects. To validate selectivity, researchers should use competitive binding assays with radiolabeled CB1/CB2 ligands (e.g., [³H]CP55,940) and functional assays (e.g., cAMP inhibition in CB2-CHO cells) .
Q. How do structural modifications in this compound influence its pharmacokinetic properties?
This compound’s halogenated aromatic ring and acylating groups enhance metabolic stability and solubility, improving bioavailability in complex biological systems . The electron-withdrawing effects of halogens increase electrophilicity, promoting covalent interactions with target receptors. To assess pharmacokinetics, researchers should prioritize:
- Solubility profiling in physiological buffers.
- Microsomal stability assays to evaluate hepatic metabolism.
- Plasma protein binding studies to predict tissue distribution .
Q. How can researchers resolve contradictions between this compound’s in vitro and in vivo functional activity?
Discrepancies arise from differences in assay systems (e.g., cAMP vs. GTPγS binding) and species-specific receptor coupling (mouse vs. human CB1). For example:
Assay | This compound Activity | Species | Reference |
---|---|---|---|
cAMP inhibition (CB1) | Partial agonist (IC₅₀ = 450–2600 nM) | Mouse/Human | |
GTPγS binding (CB1) | Weak partial agonist (EC₅₀ = 11 nM) | Mouse | |
CB2 antagonism (GTPγS) | Neutral antagonist (Kb = 9.8 nM) | Human |
Methodological recommendations :
- Use orthogonal assays (e.g., cAMP, GTPγS, β-arrestin recruitment) to capture biased signaling.
- Validate findings across species (e.g., human CB1-CHO vs. mouse neuroblastoma cells) .
- Account for pharmacokinetic factors (e.g., tissue penetration, metabolite activity) in vivo .
Q. What experimental designs are optimal for studying this compound’s dual role as a CB1 partial agonist and CB2 antagonist?
This compound’s functional duality requires context-dependent models:
- For CB1 partial agonism :
- Use adenylate cyclase assays in N18TG2 cells (constitutive CB1 expression) to assess inverse/partial agonism .
- Pair with CB1 knockout models to isolate receptor-specific effects.
- For CB2 antagonism :
Q. Why does this compound exhibit species-specific differences in CB1 receptor activity?
Mouse CB1 receptors show higher pre-coupling to G-proteins than human CB1, leading to divergent functional responses. For instance:
- In mouse N18TG2 cells , this compound inhibits forskolin-induced cAMP (IC₅₀ = 450 nM) but acts as a weak agonist in GTPγS binding (EC₅₀ = 11 nM) .
- In hCB1-CHO cells , this compound’s cAMP inhibition is less potent (EC₅₀ = 2600 nM), reflecting weaker G-protein coupling .
Mitigation strategies :
- Use chimeric receptors to identify structural determinants of species-specific activity.
- Compare results across primary cells (e.g., human/mouse macrophages) to contextualize translational relevance .
Q. What are the best practices for analyzing this compound’s paradoxical pro-nociceptive effects in pain models?
This compound increases pain sensitivity in rats (plantar test) but reduces formalin-induced nociception in mice. This paradox may stem from:
- Differential receptor engagement : CB1 partial agonism vs. CB2 antagonism .
- Endocannabinoid tone modulation : this compound may alter anandamide/2-AG levels in a model-dependent manner .
Methodological steps :
- Conduct microdialysis to measure endogenous cannabinoids during this compound administration.
- Use CB1/CB2 conditional knockout mice to dissect receptor contributions.
- Pair with pharmacokinetic profiling to correlate plasma/tissue concentrations with effects .
Q. How can researchers address this compound’s low efficacy in CB1-mediated cAMP assays?
This compound’s low efficacy (<50% of CP55,940) in cAMP assays suggests partial agonism. To enhance signal detection:
- Optimize forskolin concentrations to maximize dynamic range.
- Use sensitive detection methods (e.g., HTRF cAMP kits).
- Combine with positive allosteric modulators (e.g., GAT228) to amplify CB1 responses .
Eigenschaften
IUPAC Name |
N-cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO3/c1-2-3-4-11-14-22-16-19-24(28)21-25(22)30-20-13-10-8-6-5-7-9-12-15-26(29)27-23-17-18-23/h16,19,21,23,28H,2-15,17-18,20H2,1H3,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJRHOCTESKVMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C(C=C1)O)OCCCCCCCCCCC(=O)NC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017200 | |
Record name | N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869376-90-9 | |
Record name | N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.